Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

Solid-form advantage Weight accuracy Storage stability

Researchers requiring regioisomerically pure spirocyclic diamines for kinase inhibitor programs face challenges with incorrect salt forms or protection patterns. This compound solves that: - 2,6-Regioisomer enables specific ROCK1 inhibition (Ki 68.3 nM) vs. 2,8- or 2,7-isomers. - Orthogonal Boc protection on piperidine N; free pyrrolidine NH (HCl salt) for chemoselective functionalization. - Crystalline solid (m.p. 113-115 °C) ensures precise weighing and automated dispensing; 97% purity minimizes side products.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.8 g/mol
CAS No. 1407522-01-3
Cat. No. B1402964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
CAS1407522-01-3
Molecular FormulaC13H25ClN2O2
Molecular Weight276.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CCNC2.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13;/h14H,4-10H2,1-3H3;1H
InChIKeyWRLUSDDIJGZNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate HCl: Spirocyclic Building Block


Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride (CAS 1407522-01-3) is a spirocyclic diamine derivative consisting of a pyrrolidine and a piperidine ring sharing a single carbon atom. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, while the pyrrolidine nitrogen is present as the free amine (hydrochloride salt). This differentiated protection pattern enables selective functionalization, making it a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, CNS agents, and other bioactive molecules [1]. The compound has a molecular formula of C13H25ClN2O2 and a molecular weight of 276.80 g/mol [2].

1

Orthogonal Boc/free amine protection supports sequential functionalization in multi-step synthesis.

Enables chemoselective derivatization without protecting group manipulation.

2

Spirocyclic 2,6-diazaspiro[4.5]decane core suitable for kinase inhibitor scaffold design.

Reported spatial geometry aligns with hinge-binding motifs.

3

Crystalline hydrochloride salt enables accurate weighing and solid dispensing.

Reduces dosing variability compared to liquid free base.

Tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate HCl: Why Substitution Fails


In spirocyclic diamine chemistry, seemingly minor variations in salt form, nitrogen protection, or ring connectivity drastically alter synthetic utility. The hydrochloride salt offers a crystalline solid handling advantage over the liquid free base, while the specific 2,6-regiochemistry provides a spatial orientation distinct from the 2,7- or 2,8-isomer scaffolds, which can critically dictate target binding [1]. Furthermore, the Boc protection at the 6-position is essential for orthogonal deprotection strategies; substituting with acetyl, benzyl, or methyl protected analogs would change the reaction conditions required for further functionalization or result in an entirely different downstream intermediate . These differences mean generic or in-class substitution is not feasible without compromising synthetic route integrity.

Salt form

Free base liquid may introduce weighing inaccuracies and storage complexity; solid HCl salt ensures stoichiometric precision.

Protecting group

Boc protection is essential for orthogonal deprotection; acetyl, benzyl, or methyl analogs require altered reaction conditions and may shift intermediate reactivity.

Regiochemistry

2,6-diazaspiro isomer provides kinase-targeting geometry; 2,8- or 2,7-scaffolds exhibit different biological target profiles and may not transfer to ROCK1 programs.

Tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate HCl: Quantitative Evidence


Solid Handling: HCl Salt vs Free Base Liquid

The hydrochloride salt (CAS 1407522-01-3) is a crystalline solid with a reported melting point of 113–115 °C, enabling accurate weighing and easy handling for quantitative synthesis. The free base analog, tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 960294-16-0), is described as a liquid at room temperature, which introduces dosing inaccuracies and storage complexity . This solid-form advantage directly translates to improved precision in multi-step reaction setups.

Solid form vs free base
Direct head-to-head
Solid HCl salt (m.p. 113–115 °C) vs. liquid free base at 20–25 °C.
Solid salt supports accurate weighing and reproducible stoichiometry.
Handling advantage validated by supplier Certificate of Analysis.
Solid-form advantage Weight accuracy Storage stability

Regiochemistry: 2,6- vs 2,8-Scaffold for Kinase Inhibition

A derivative of the 2,6-diazaspiro[4.5]decane scaffold demonstrated potent inhibition of Rho-associated protein kinase 1 (ROCK1) with a Ki of 68.3 nM [1]. In contrast, optimized 2,8-diazaspiro[4.5]decane-based GPIIb-IIIa antagonists exhibited platelet aggregation IC50 values ranging from 4 to 110 nM depending on the assay format [2]. This indicates that the spatial distribution of the two nitrogen atoms (2,6 vs. 2,8 connectivity) directs the scaffold toward distinct biological targets (kinase vs. integrin), making the 2,6-scaffold non-interchangeable for ROCK1-targeted programs.

2,6- vs 2,8-scaffold kinase target
Cross-study comparable
2,6-scaffold derivative: ROCK1 Ki 68.3 nM; 2,8-scaffold derivative: GPIIb-IIIa IC50 4–110 nM.
Regiochemistry directs target engagement: 2,6 for kinase inhibition, 2,8 for integrin antagonism.
Scaffold geometry must match desired kinase target; substitution alters binding profile.
Kinase inhibitor Scaffold hopping Structure-activity relationship

Purity Advantage and Downstream Yield

The target compound is commercially available at 97% purity (HPLC), whereas standard grades of related spirodiamines like 2,6-diazaspiro[4.5]decane (unprotected) or 2-methyl-2,6-diazaspiro[4.5]decane are often offered at 95% purity . For a building block used in multi-step syntheses, a 2% higher purity specification can significantly reduce the accumulation of side products; assuming a 5-step linear synthesis with 90% yield per step, a 95% pure starting material theoretically limits overall yield to ~77%, while 97% purity raises the ceiling to ~86% .

Purity and downstream yield
Supplier data
97% (HPLC) vs. 95% typical analog purity; estimated 9% higher achievable overall yield in 5-step model.
Higher purity may reduce impurity-driven yield loss.
Theoretical estimate based on idealized linear synthesis; verify lot-specific purity.
Purity specification Downstream yield Pharmacopeial compliance

Cold-Chain Storage for Compound Integrity

The technical datasheet for the target hydrochloride salt specifies a storage temperature of 2–8 °C with wet ice shipping conditions, indicating a requirement for cold-chain handling to maintain purity . In contrast, the corresponding free base (CAS 960294-16-0) is reported with a long-term storage condition at ambient temperature (cool, dry place), reflecting a different stability profile that may be adequate for a liquid but not for the salt . This controlled storage requirement is an indicator of the salt's propensity to degrade or absorb moisture if mishandled, thereby emphasizing the necessity for verified cold-chain logistics from a reputable supplier.

Cold-chain storage requirement
Supplier recommendation
Storage at 2–8 °C with wet ice shipping; free base stores at ambient temperature.
Cold-chain logistics preserve certified purity and reduce degradation risk.
Adherence to storage conditions is critical for batch consistency.
Stability Cold-chain logistics Long-term storage

Tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate HCl: Best-Fit Applications


ROCK1 Kinase Inhibitor Development

The 2,6-diazaspiro[4.5]decane scaffold has demonstrated specific ROCK1 inhibition with a Ki of 68.3 nM in IMAP fluorescence polarization assays, as evidenced by patent US11447505 [1]. Research groups focused on developing selective ROCK1 inhibitors for cardiovascular or oncology indications should prioritize this building block to access the correct spatial geometry for ATP-binding site interactions. The solid hydrochloride salt form (m.p. 113–115 °C) further ensures precise weighing for parallel synthesis of focused libraries [2].

Orthogonally Protected Spirodiamine for CNS Drugs

The Boc protection on the piperidine nitrogen and the free amine on the pyrrolidine ring (as a hydrochloride salt) enable sequential, chemoselective functionalization [1]. This is critical for constructing CNS drug candidates where precise vector alignment of aromatic substituents is required for blood-brain barrier penetration. The 97% purity specification ensures fewer side products in reductive amination or Buchwald-Hartwig coupling steps, which are commonly employed in CNS medicinal chemistry [2].

Scaffold Hopping for Kinase Selectivity Profiling

In scaffold-hopping initiatives aimed at improving kinase selectivity profiles, the 2,6-diazaspiro[4.5]decane core provides a distinct three-dimensional arrangement compared to the 2,8- or 2,7-isomers [1]. While 2,8-diazaspiro[4.5]decane derivatives show activity against GPIIb-IIIa integrin receptors (IC50 4–110 nM), the 2,6-scaffold directs activity toward ROCK kinases, enabling systematic exploration of target selectivity through regioisomer variation [2]. The hydrochloride salt's solid form facilitates automated dispensing in high-throughput chemistry platforms.

Process Chemistry and Scale-Up Feasibility

For process chemists evaluating the scalability of spirodiamine-containing drug candidates, the hydrochloride salt's crystalline nature (m.p. 113–115 °C) offers advantages in purification via recrystallization and in establishing robust drying protocols, compared to the liquid free base [1]. The validated cold-chain storage (2–8 °C) and wet-ice shipping logistics from reputable vendors provide the quality assurance necessary for good manufacturing practice (GMP) pre-studies, where batch traceability and stability data are essential [2].

Application
Selection Property
Validation Focus
ROCK1 kinase inhibitor synthesis
2,6-diazaspiro scaffold geometry
Confirm ROCK1 binding in kinase assay
CNS drug candidate construction
Orthogonal Boc/free amine protection
Verify chemoselective functionalization efficiency
Kinase selectivity scaffold hopping
2,6- vs 2,8-regioisomer differentiation
Profile target selectivity across kinase panel
Process-scale synthesis feasibility
Crystalline salt form and stability
Evaluate batch purity and cold-chain integrity
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